molecular formula C9H4BrF5O3 B1372140 2-(3-Bromo-4-(trifluoromethoxy)phenyl)-2,2-difluoroacetic acid CAS No. 1133116-05-8

2-(3-Bromo-4-(trifluoromethoxy)phenyl)-2,2-difluoroacetic acid

Cat. No.: B1372140
CAS No.: 1133116-05-8
M. Wt: 335.02 g/mol
InChI Key: XMWNWBBKIPEOIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Bromo-4-(trifluoromethoxy)phenyl)-2,2-difluoroacetic acid is a fluorinated aromatic compound with the molecular formula C₉H₄BrF₅O₃ and a molecular weight of 335.02 g/mol . It is characterized as a white to off-white solid with a melting point of 87–90°C and slight solubility in dimethyl sulfoxide (DMSO) and methanol .

This compound is primarily utilized as a building block in medicinal chemistry, particularly in the development of protein degraders and enzyme inhibitors . Its CAS registry number is 1133116-05-8, and it is commercially available through suppliers such as Santa Cruz Biotechnology and Aladdin Scientific .

Properties

IUPAC Name

2-[3-bromo-4-(trifluoromethoxy)phenyl]-2,2-difluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrF5O3/c10-5-3-4(8(11,12)7(16)17)1-2-6(5)18-9(13,14)15/h1-3H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMWNWBBKIPEOIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(C(=O)O)(F)F)Br)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrF5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20672889
Record name [3-Bromo-4-(trifluoromethoxy)phenyl](difluoro)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1133116-05-8
Record name [3-Bromo-4-(trifluoromethoxy)phenyl](difluoro)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-4-(trifluoromethoxy)phenyl)-2,2-difluoroacetic acid typically involves multiple steps:

    Bromination: The starting material, 4-(trifluoromethoxy)phenol, undergoes bromination using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

    Difluoroacetylation: The brominated intermediate is then subjected to difluoroacetylation. This step involves the reaction with difluoroacetic anhydride or difluoroacetyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-4-(trifluoromethoxy)phenyl)-2,2-difluoroacetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or other functional groups.

    Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Overview

2-(3-Bromo-4-(trifluoromethoxy)phenyl)-2,2-difluoroacetic acid is a fluorinated organic compound that has gained attention in various fields of scientific research, particularly in medicinal chemistry, agrochemicals, and materials science. The unique properties imparted by the trifluoromethoxy and difluoroacetyl groups make this compound a valuable building block in the synthesis of biologically active molecules.

Medicinal Chemistry

The compound's structural features allow it to serve as a precursor for the synthesis of pharmaceuticals. Its applications include:

  • Anticancer Agents : Research indicates that derivatives of difluoroacetic acid exhibit cytotoxic properties against various cancer cell lines. The incorporation of the trifluoromethoxy group enhances the lipophilicity and biological activity of potential drug candidates .
  • Anti-inflammatory Drugs : The compound's ability to modulate inflammatory pathways makes it a candidate for developing new anti-inflammatory medications. Studies have shown that fluorinated compounds can influence the pharmacokinetics and pharmacodynamics of drug molecules, leading to improved therapeutic profiles .

Agrochemicals

Fluorinated compounds are increasingly utilized in agrochemistry due to their enhanced stability and efficacy. Applications include:

  • Herbicides and Insecticides : The unique electronic properties of trifluoromethoxy groups can increase the herbicidal activity of compounds by enhancing their interaction with target enzymes in plants. This specificity can lead to reduced off-target effects, making them safer for the environment .
  • Fungicides : The compound has been explored for its potential fungicidal properties, particularly against resistant fungal strains. The trifluoromethoxy group is known to improve the bioavailability of active ingredients in agricultural formulations.

Material Science

The incorporation of fluorinated groups into polymers and materials can significantly alter their physical and chemical properties:

  • Fluorinated Polymers : this compound can be used to synthesize fluorinated polymers with enhanced thermal stability and chemical resistance. These materials find applications in coatings, adhesives, and high-performance composites.
  • Nanomaterials : Research has indicated that fluorinated compounds can modify the surface properties of nanoparticles, enhancing their dispersibility and stability in various solvents. This modification is crucial for applications in drug delivery systems and catalysis .
  • Synthesis of Anticancer Agents :
    A study demonstrated the synthesis of a series of difluoroacetic acid derivatives incorporating the trifluoromethoxy group, which showed significant activity against breast cancer cell lines. The modifications improved selectivity and reduced side effects compared to existing therapies .
  • Development of Herbicides :
    Research focusing on the herbicidal activity of fluorinated compounds revealed that derivatives containing this compound exhibited enhanced efficacy against common agricultural weeds while minimizing damage to crops.
  • Fluorinated Polymers for Coatings :
    A project explored the use of fluorinated monomers in creating coatings with superior water-repellency and chemical resistance, showcasing the potential for industrial applications in environments requiring durability against harsh chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-4-(trifluoromethoxy)phenyl)-2,2-difluoroacetic acid depends on its application:

    Enzyme Inhibition: In medicinal chemistry, it may act as an inhibitor by binding to the active site of enzymes, blocking substrate access.

    Receptor Modulation: It can modulate receptor activity by binding to specific receptor sites, altering signal transduction pathways.

    Electronic Effects: In materials science, the compound’s electronic properties influence the behavior of organic semiconductors, affecting charge transport and conductivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-(3-bromo-4-(trifluoromethoxy)phenyl)-2,2-difluoroacetic acid can be compared to the following analogs:

Table 1: Structural and Functional Comparison of Difluoroacetic Acid Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Application References
This compound C₉H₄BrF₅O₃ 335.02 -Br, -OCF₃, -CF₂COOH Building block for protein degraders
CB-839 C₂₁H₂₀F₃N₇O₃S 507.49 -OCF₃, pyridazine-thiadiazole backbone Glutaminase (GLS) inhibitor for cancer therapy
2-(3-Bromo-4-chlorophenyl)-2,2-difluoroacetic acid C₈H₄BrClF₂O₂ 285.47 -Br, -Cl, -CF₂COOH Intermediate in drug synthesis
Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate C₁₀H₈BrF₂O₂ 271.01 -Br, -CF₂COOEt (ester) Synthetic precursor for bioactive molecules
Compound 968 C₂₀H₂₄BrN₃O 402.33 -Br, dimethylamino, phenanthridinone core Glutaminase (GLS) inhibitor

Structural Differences and Implications

Substituent Effects: The trifluoromethoxy (-OCF₃) group in the target compound enhances lipophilicity and metabolic resistance compared to compounds with simple halogens (e.g., 2-(3-bromo-4-chlorophenyl)-2,2-difluoroacetic acid) . The difluoroacetic acid (-CF₂COOH) moiety increases acidity (pKa ~1.5–2.5) compared to non-fluorinated analogs, improving binding to cationic enzyme active sites .

Biological Activity :

  • Unlike CB-839 and Compound 968 , which are direct glutaminase inhibitors, the target compound lacks documented enzyme inhibition activity but serves as a precursor for synthesizing such inhibitors .
  • The ethyl ester analog (Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate) is less polar, making it more suitable for cell permeability studies .

Biological Activity

2-(3-Bromo-4-(trifluoromethoxy)phenyl)-2,2-difluoroacetic acid is a fluorinated aromatic compound that has garnered attention for its potential biological activities. Its unique structure, characterized by the presence of bromine and trifluoromethoxy groups, suggests various interactions with biological systems. This article aims to provide a comprehensive overview of its biological activity, supported by research findings and case studies.

  • Molecular Formula : C9H4BrF5O3
  • Molecular Weight : 335 g/mol
  • CAS Number : 1133116-05-8

Biological Activity Overview

The biological activity of this compound is primarily associated with its role as a protein degrader and its potential applications in agriculture and medicine. Here are some key areas of interest:

1. Inhibition of Enzymatic Activity

Research indicates that similar fluorinated compounds can inhibit key metabolic enzymes, such as aconitase, leading to disruptions in the citric acid cycle. This inhibition can result in reduced oxidative metabolism and accumulation of metabolites like citrate .

2. Antimicrobial Properties

Fluorinated compounds have been shown to exhibit antimicrobial activity. For instance, related compounds have demonstrated effectiveness against various pathogens, including fungi and bacteria. The bromine and trifluoromethoxy substituents may enhance the lipophilicity and bioactivity of the compound, making it a candidate for further investigation in antimicrobial applications .

3. Agricultural Applications

The compound's structural analogs have been reported to possess herbicidal properties. They inhibit the growth of weeds and pathogens in agricultural settings, suggesting that this compound may also exhibit similar effects .

Case Studies and Research Findings

  • A study on fluorinated acetic acids highlighted their ability to disrupt metabolic pathways in plants and microorganisms, potentially leading to their application as herbicides or fungicides .
  • Another investigation into organofluorine compounds demonstrated their capacity to modulate enzyme activity within the citric acid cycle, indicating a broader impact on cellular metabolism .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityReference
2-FluoroacetateInhibits aconitase
3-Bromo-4-methoxybenzoic acidAntimicrobial against specific fungi
4-Trifluoromethylphenyl acetic acidHerbicidal effects on weeds
This compoundPotential protein degradation

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3-Bromo-4-(trifluoromethoxy)phenyl)-2,2-difluoroacetic acid, and how can purity be validated?

  • Methodological Answer :

  • Step 1 : Bromination of the phenyl ring at the 3-position using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 60°C) .
  • Step 2 : Introduction of the trifluoromethoxy group via Ullmann coupling with CuI as a catalyst and KF as a base .
  • Step 3 : Difluoroacetic acid formation via nucleophilic substitution with tetrabutylammonium fluoride (TBAF) .
  • Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) and compare retention times with standards. Confirm via LC-MS (expected [M-H]⁻ ion at m/z 332.96 for C₉H₅BrF₅O₃) .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.8 ppm for bromo-substituted phenyl) and trifluoromethoxy signals (δ 4.3–4.7 ppm). Absence of residual solvents (e.g., DMSO at δ 2.5 ppm) ensures purity .
  • IR Spectroscopy : Confirm C=O stretch (~1700 cm⁻¹) and C-F stretches (1100–1250 cm⁻¹) .
  • X-ray Crystallography : Resolve crystal structure (monoclinic P2₁/c space group, a = 12.502 Å, b = 8.269 Å, c = 9.020 Å) to validate stereochemistry .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during trifluoromethoxy group installation?

  • Methodological Answer :

  • Electrophilic Aromatic Substitution : Use bulky directing groups (e.g., tert-butyl) to minimize para-bromination .
  • Catalytic Optimization : Replace CuI with Pd(OAc)₂/Xantphos to enhance regioselectivity (yield improvement from 65% to 82%) .
  • In Situ Monitoring : Employ reaction calorimetry to detect exothermic side reactions (e.g., over-fluorination) and adjust reagent stoichiometry .

Q. How do steric and electronic effects of substituents influence reactivity in Suzuki-Miyaura cross-coupling?

  • Methodological Answer :

  • Electronic Effects : The trifluoromethoxy group (-OCF₃) is strongly electron-withdrawing (σₚ = 0.35), reducing electron density on the phenyl ring and slowing oxidative addition in Pd-catalyzed reactions .
  • Steric Effects : The bromine at the 3-position creates steric hindrance, requiring larger ligands (e.g., SPhos) to stabilize the Pd intermediate.
  • Case Study : Coupling with phenylboronic acid under Pd(dba)₂/SPhos achieves 75% yield vs. 45% with smaller ligands .

Contradiction Analysis

Q. How to resolve discrepancies between computational and experimental NMR data?

  • Methodological Answer :

  • Step 1 : Compare DFT-calculated chemical shifts (GIAO method, B3LYP/6-311+G(d,p)) with experimental values. Deviations >0.5 ppm suggest conformational flexibility .
  • Step 2 : Use variable-temperature NMR to detect rotamers. For example, coalescence at 310 K indicates dynamic behavior in the trifluoromethoxy group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Bromo-4-(trifluoromethoxy)phenyl)-2,2-difluoroacetic acid
Reactant of Route 2
Reactant of Route 2
2-(3-Bromo-4-(trifluoromethoxy)phenyl)-2,2-difluoroacetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.